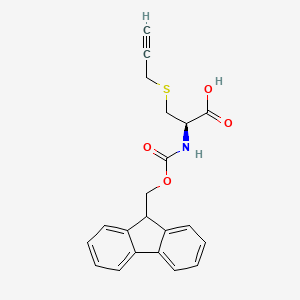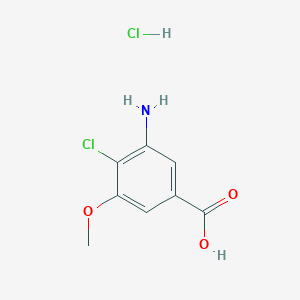
(R)-Fmoc-2-amino-3-propargylsulfanyl-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is a specialized amino acid derivative. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, a propargyl group attached to the sulfur atom, and a propionic acid backbone. This compound is of interest in peptide synthesis and medicinal chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitable amino acid precursor.
Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced via reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the Propargyl Group: The propargyl group is introduced through a nucleophilic substitution reaction, where the sulfur atom of the amino acid precursor reacts with propargyl bromide under basic conditions.
Final Product Formation: The final product, ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow synthesis and automated peptide synthesizers can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid can undergo various chemical reactions:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The propargyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides with specific structural features.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with unique binding properties.
Bioconjugation: The propargyl group allows for click chemistry reactions, enabling the attachment of various biomolecules for research purposes.
Material Science: It can be used in the development of novel materials with specific functional properties.
Wirkmechanismus
The mechanism of action of ®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid depends on its application:
Peptide Synthesis: It acts as a protected amino acid, facilitating the stepwise assembly of peptides.
Medicinal Chemistry: The compound’s unique structure allows it to interact with specific molecular targets, potentially inhibiting or modulating their activity.
Bioconjugation: The propargyl group enables click chemistry reactions, forming stable triazole linkages with azides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Fmoc-2-amino-3-mercaptopropionic acid: Similar structure but lacks the propargyl group.
®-Fmoc-2-amino-3-allylsulfanyl-propionic acid: Contains an allyl group instead of a propargyl group.
®-Fmoc-2-amino-3-benzylsulfanyl-propionic acid: Contains a benzyl group instead of a propargyl group.
Uniqueness
®-Fmoc-2-amino-3-propargylsulfanyl-propionic acid is unique due to the presence of the propargyl group, which allows for specific chemical modifications and reactions, such as click chemistry. This makes it a valuable tool in peptide synthesis, bioconjugation, and medicinal chemistry.
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPLWOYUYWTFRA-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2550734.png)

![(2R,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/new.no-structure.jpg)

![2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B2550740.png)





![1-{2-[4-(dimethylamino)phenyl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B2550747.png)

